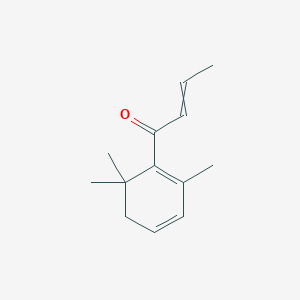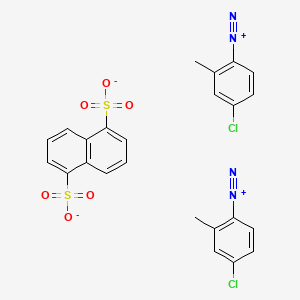
Lauryl sulfate tris salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauryl sulfate tris salt: is a chemical compound with the molecular formula C14H33NO7S . It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound consists of a decyl sulfate group and a [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium moiety, which contribute to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lauryl sulfate tris salt typically involves the reaction of decyl alcohol with sulfuric acid to form decyl sulfate. This is followed by the reaction with [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions: Lauryl sulfate tris salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are often employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, Lauryl sulfate tris salt is used as a surfactant in various reactions and processes. It helps in the formation of micelles and can be used to stabilize emulsions .
Biology: The compound is used in biological research for cell lysis and protein extraction due to its surfactant properties. It helps in breaking down cell membranes and solubilizing proteins .
Medicine: In medicine, it is used in formulations for drug delivery systems. Its ability to form micelles makes it useful for encapsulating hydrophobic drugs and enhancing their bioavailability .
Industry: Industrially, it is used in the production of detergents, shampoos, and other cleaning products. Its surfactant properties help in removing dirt and grease effectively .
作用機序
The mechanism of action of Lauryl sulfate tris salt involves its ability to reduce surface tension and form micelles. The decyl sulfate group interacts with hydrophobic molecules, while the [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium moiety interacts with hydrophilic molecules. This dual interaction allows the compound to solubilize various substances and enhance their dispersion in aqueous solutions .
類似化合物との比較
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Cetyltrimethylammonium bromide: A cationic surfactant with different applications.
Triton X-100: A nonionic surfactant used in similar applications.
Uniqueness: Lauryl sulfate tris salt is unique due to its specific combination of sulfate and azanium groups, which provide distinct surfactant properties. Its ability to form stable micelles and interact with both hydrophobic and hydrophilic molecules makes it versatile in various applications .
特性
IUPAC Name |
decyl sulfate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPKTHOBIZUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].C(C(CO)(CO)[NH3+])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate](/img/structure/B7824028.png)










